molecular formula C22H22N4O5 B2372823 8-(4-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941996-51-6

8-(4-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2372823
CAS RN: 941996-51-6
M. Wt: 422.441
InChI Key: MARIHXGBDAFIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C22H22N4O5 and its molecular weight is 422.441. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

  • The derivatives of imidazo[2,1-c][1,2,4]triazine, a category that includes the compound , have shown promising antitumor activity. For example, specific derivatives were found to be effective against various carcinoma cells, including LS180, HeLa, T47D, A549, and RPMI 8226. Notably, some compounds demonstrated strong affinity for LS180 cancer cells and caused significant viability decreases in human RPMI 8226 peripheral blood myeloma cells, while being non-toxic to normal cell lines like GMK cells. This research highlights the potential of these derivatives in targeted cancer therapy (Sztanke et al., 2007).

Antibacterial Activity

  • Research has also explored the antibacterial properties of related compounds. For instance, derivatives of 1,2,4-triazine, such as 8-methoxy-2H-1,2,4-triazino[3,4-b]benzothiazole-3,4-dione, have been synthesized and screened for antibacterial activity. These studies contribute to understanding how structural modifications of the compound can influence its antibacterial effectiveness (Vartale et al., 2008).

Drug-Like Properties and Lipophilicity

  • The lipophilicity and drug-likeness of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones, closely related to the compound , have been studied extensively. These studies are crucial for understanding the pharmacokinetic properties of these compounds, including their potential as orally active drugs in humans. The lipophilicity, in particular, has been correlated with their acute toxicity and evaluated using high-performance liquid chromatography and computational methods (Sztanke et al., 2010).

Cytotoxic Activity

  • Another study focused on novel derivatives related to the compound , assessing their cytotoxic activity. This research adds to the growing body of evidence supporting the potential therapeutic applications of these compounds in treating various diseases, particularly through their interaction with cellular mechanisms (Azab et al., 2017).

properties

IUPAC Name

8-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-3-31-18-10-6-16(7-11-18)24-12-13-25-20(28)21(29)26(23-22(24)25)14-19(27)15-4-8-17(30-2)9-5-15/h4-11H,3,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARIHXGBDAFIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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